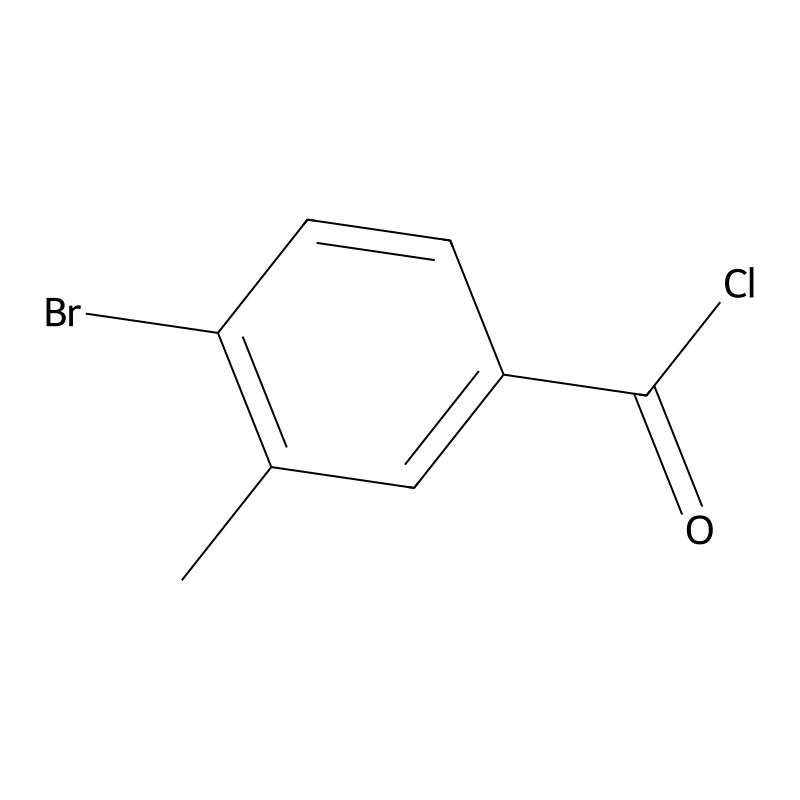

4-Bromo-3-methylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-3-methylbenzoyl chloride is a valuable intermediate in organic synthesis, used as a building block for the preparation of various complex molecules. Its synthesis can be achieved through different methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by chlorination with thionyl chloride.

Applications in Medicinal Chemistry:

The presence of both a reactive acyl chloride group and a bromo substituent makes 4-bromo-3-methylbenzoyl chloride a versatile reagent for introducing these functionalities into target molecules of potential medicinal interest.

- Protein Modification: 4-Bromo-3-methylbenzoyl chloride has been used for the selective modification of cysteine residues in proteins, allowing for the attachment of various probes or affinity tags for further analysis []. This approach is particularly useful in proteomic studies for protein identification, localization, and interaction studies.

- Drug Discovery: The bromo group can serve as a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery. By introducing different functional groups at the bromo position, researchers can investigate the impact on the biological activity of the resulting molecule.

Other Research Applications:

Beyond medicinal chemistry, 4-bromo-3-methylbenzoyl chloride finds applications in other areas of scientific research:

- Material Science: The compound can be employed in the synthesis of polymers with specific properties, such as photoactive materials or conducting polymers.

- Organic Synthesis: 4-Bromo-3-methylbenzoyl chloride serves as a reagent in various organic reactions, such as Friedel-Crafts acylation and Claisen condensation, for the construction of complex organic molecules.

4-Bromo-3-methylbenzoyl chloride is an organic compound with the molecular formula . It is a derivative of benzoyl chloride, characterized by a bromine atom at the para position and a methyl group at the meta position of the benzene ring. This compound is notable for its role in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure imparts distinct electronic and steric properties, enhancing its reactivity in various

- Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

- Friedel-Crafts Acylation: It acts as an acylating agent in Friedel-Crafts acylation reactions, introducing the 4-bromo-3-methylbenzoyl group into aromatic compounds.

- Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to yield 4-bromo-3-methylbenzoic acid.

The mechanism of action primarily involves covalent bond formation with nucleophiles, modifying the structure and properties of target molecules. This reactivity allows for significant modifications in biological systems, where it can acylate proteins and peptides, influencing their activity and interactions.

The synthesis of 4-bromo-3-methylbenzoyl chloride typically involves chlorination of 4-bromo-3-methylbenzoic acid using thionyl chloride as the chlorinating agent. The general procedure includes:

- Dissolving 4-bromo-3-methylbenzoic acid in an inert solvent such as dichloromethane.

- Adding thionyl chloride dropwise while refluxing the mixture.

- Monitoring the reaction through the evolution of sulfur dioxide and hydrogen chloride gases.

In industrial settings, this process can be scaled up using automated reactors to optimize yield and purity .

4-Bromo-3-methylbenzoyl chloride has several applications:

- Organic Synthesis: It serves as a key intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Material Science: Due to its reactivity, it is used in developing new materials such as polymers and coatings.

- Biochemical Research: The compound's ability to modify proteins makes it useful in studying enzyme interactions and mechanisms.

Studies on interaction mechanisms involving 4-bromo-3-methylbenzoyl chloride focus on its ability to acylate biological molecules. This interaction can alter protein function, potentially leading to insights into enzyme regulation and metabolic pathways. While detailed studies specifically on this compound are sparse, related compounds have been investigated for their interactions with various biomolecular targets.

Several compounds share structural similarities with 4-bromo-3-methylbenzoyl chloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Functional Group | Unique Features |

|---|---|---|---|

| 4-Bromo-3-methylbenzoic acid | Carboxylic acid | Precursor for synthesis; less reactive than acyl chloride | |

| 4-Bromo-3-methylbenzaldehyde | Aldehyde | Contains a carbonyl group; used in different synthetic pathways | |

| 4-Bromo-3-methylbenzyl alcohol | Alcohol | Hydroxyl group instead of a chlorine; different reactivity profile |

Uniqueness: The high reactivity of 4-bromo-3-methylbenzoyl chloride as an acylating agent distinguishes it from these similar compounds. Its bromine and methyl substituents provide unique electronic effects that influence its selectivity in

The development of 4-bromo-3-methylbenzoyl chloride emerged from the broader evolution of halogenated benzoyl chlorides, which gained prominence in organic synthesis during the mid-20th century. The preparation methods for this compound have evolved significantly, drawing from established protocols for acyl chloride synthesis that were pioneered in the early 1900s. Historical synthetic approaches to benzoyl chlorides typically involved the treatment of corresponding carboxylic acids with chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. The specific synthesis of 4-bromo-3-methylbenzoyl chloride follows these established methodologies, utilizing 4-bromo-3-methylbenzoic acid as the starting material.

The compound's development was further accelerated by advances in aromatic halogenation techniques, particularly the selective bromination of methylated aromatic systems. Early synthetic routes involved multi-step sequences starting from readily available toluene derivatives, followed by selective bromination and subsequent functional group transformations. The optimization of these synthetic pathways has led to the current commercial availability of the compound with high purity levels, typically exceeding ninety-five percent. The historical progression of synthetic methodologies reflects the growing demand for specialized building blocks in pharmaceutical chemistry, where precise structural control is essential for developing biologically active compounds.

Significance in Synthetic Organic Chemistry

4-Bromo-3-methylbenzoyl chloride occupies a central position in synthetic organic chemistry due to its dual functionality as both an electrophilic acylating agent and a substrate for cross-coupling reactions. The acyl chloride functionality enables facile amide and ester formation under mild conditions, while the aromatic bromine substituent provides a handle for palladium-catalyzed cross-coupling reactions. This combination of reactive sites allows for sequential functionalization strategies that are invaluable in complex molecule synthesis.

The compound serves as a key intermediate in the preparation of various pharmaceutical scaffolds, particularly in the synthesis of compounds targeting specific biological pathways. Recent applications have demonstrated its utility in constructing substituted benzamide derivatives through reaction with diverse amine nucleophiles, followed by further elaboration via Suzuki-Miyaura coupling reactions. The strategic positioning of the bromine atom ortho to the methyl group and meta to the acyl chloride functionality creates distinctive electronic and steric environments that influence both reactivity and selectivity in subsequent transformations.

Furthermore, the compound's role extends to the synthesis of specialty chemicals and advanced materials. The ability to introduce diverse substituents through the bromine position while maintaining the acyl chloride functionality intact provides synthetic chemists with exceptional flexibility in designing target-oriented synthetic routes. This versatility has made 4-bromo-3-methylbenzoyl chloride an indispensable reagent in both academic research and industrial applications.

Position in Halogenated Benzoyl Chloride Family

Within the family of halogenated benzoyl chlorides, 4-bromo-3-methylbenzoyl chloride occupies a unique position characterized by its specific substitution pattern and resulting chemical properties. The compound can be systematically compared with other members of this family, including 4-chlorobenzoyl chloride, 4-bromobenzoyl chloride, and various methylated derivatives. Each member of this family exhibits distinct reactivity profiles based on the nature, number, and position of substituents on the aromatic ring.

The electronic properties of 4-bromo-3-methylbenzoyl chloride are particularly noteworthy when compared to its analogs. The bromine substituent, being electron-withdrawing through inductive effects but electron-donating through resonance, creates a complex electronic environment that is further modulated by the electron-donating methyl group. This combination results in moderate electrophilicity of the carbonyl carbon, making the compound reactive enough for efficient acylation reactions while maintaining sufficient stability for handling and storage.

Physical property comparisons within the halogenated benzoyl chloride family reveal distinctive characteristics for 4-bromo-3-methylbenzoyl chloride. The compound exhibits a melting point range of twenty-seven to twenty-eight degrees Celsius and a boiling point of one hundred forty-five degrees Celsius at twenty millimeters of mercury pressure. These properties place it within the typical range for substituted benzoyl chlorides while reflecting the specific influence of the bromine and methyl substituents on intermolecular interactions.

The structural analysis of 4-bromo-3-methylbenzoyl chloride within its family context reveals important trends in reactivity and selectivity. The presence of the methyl group ortho to the bromine atom creates steric hindrance that can influence the approach of nucleophiles during substitution reactions at the bromine position. This steric effect, combined with the electronic influence of both substituents, results in unique selectivity patterns that distinguish this compound from other family members. The compound's position within the halogenated benzoyl chloride family thus reflects both its individual chemical identity and its relationship to structurally related analogs, making it a valuable addition to the synthetic chemist's repertoire of reactive intermediates.

Molecular Formula and Weight Analysis

4-Bromo-3-methylbenzoyl chloride possesses the molecular formula C₈H₆BrClO, representing a substituted aromatic acyl chloride compound [1] [2] [3]. The compound exhibits a molecular weight of 233.49 grams per mole, with slight variations reported across different sources ranging from 233.489 to 233.4896 grams per mole [1] [2] [4]. The monoisotopic mass of this compound is precisely 231.929055 atomic mass units [2] [5].

The molecular formula breakdown reveals eight carbon atoms forming the aromatic benzene ring and methyl substituent, six hydrogen atoms distributed between the aromatic ring and methyl group, one bromine atom serving as a halogen substituent, one chlorine atom in the acyl chloride functional group, and one oxygen atom as part of the carbonyl group [1] [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

| Monoisotopic Mass | 231.929055 amu |

| Exact Mass | 231.929055 |

The atomic composition contributes to the total molecular weight as follows: carbon atoms contribute 96.08 grams per mole, hydrogen atoms add 6.048 grams per mole, the bromine atom contributes 79.904 grams per mole, chlorine adds 35.453 grams per mole, and oxygen contributes 15.999 grams per mole [6].

Structural Characteristics and Bonding

The structural framework of 4-Bromo-3-methylbenzoyl chloride consists of a benzene ring bearing three distinct substituents: a methyl group at the 3-position, a bromine atom at the 4-position, and an acyl chloride group attached to the benzene ring [1] [2] [7]. The compound belongs to the acyl chloride class of organic compounds, characterized by the presence of a carbonyl group bonded to a chlorine atom [8].

The aromatic benzene ring maintains its characteristic planar geometry with delocalized electron density across the six-membered carbon ring [9]. The acyl chloride functional group (-COCl) represents a highly reactive electrophilic center due to the electron-withdrawing nature of both the carbonyl carbon and the chlorine atom [8] [10]. This functional group exhibits significant reactivity toward nucleophilic attack, making it valuable in organic synthesis reactions [11] [8].

The bromine substituent at the 4-position acts as an electron-withdrawing group through inductive effects, while the methyl group at the 3-position provides electron-donating properties through hyperconjugation [9] [12]. These electronic effects influence the overall reactivity and chemical behavior of the compound.

The compound displays moisture sensitivity, indicating that the acyl chloride group readily reacts with water to form the corresponding carboxylic acid and hydrogen chloride [13] [14]. This characteristic is typical of acyl chlorides and necessitates careful handling under anhydrous conditions.

IUPAC Nomenclature and Alternative Names

The preferred IUPAC name for this compound is 4-bromo-3-methylbenzoyl chloride [2] [7] [15]. This nomenclature follows the standard IUPAC conventions for naming acyl chlorides, where the base name derives from the corresponding carboxylic acid with the suffix "-yl chloride" replacing "-ic acid" [16].

The systematic nomenclature reflects the substitution pattern on the benzene ring, with numbering beginning from the carbon atom bearing the acyl chloride group. The methyl group occupies position 3, and the bromine atom is located at position 4 relative to the acyl chloride substituent [2] [17].

| Name Type | Designation |

|---|---|

| IUPAC Name | 4-bromo-3-methylbenzoyl chloride |

| Alternative IUPAC Name | 4-bromo-3-methyl-benzoyl chloride |

| Index Name | Benzoyl chloride, 4-bromo-3-methyl- |

| Systematic Name | Benzoyl chloride, 4-bromo-3-methyl- |

Alternative nomenclature includes "Benzoyl chloride, 4-bromo-3-methyl-" which represents the index name format commonly used in chemical databases [2] [14]. Some sources also reference the compound as "3-methyl-4-bromo benzoyl chloride," though this represents a less preferred naming convention [15].

The compound is assigned Chemical Abstracts Service number 21900-25-4, which serves as a unique identifier in chemical databases and literature [1] [2] [15]. The European Community number 679-156-2 provides additional regulatory identification [15].

Chemical Classification Systems

4-Bromo-3-methylbenzoyl chloride falls under multiple classification systems based on its structural and functional characteristics [8] [18]. Primary classification places this compound within the acyl chloride family, which represents derivatives of carboxylic acids where the hydroxyl group has been replaced by a chlorine atom [11] [8].

Within the broader organic chemistry classification, the compound belongs to the aromatic acyl halide category, specifically aromatic acyl chlorides [8] [10]. This classification emphasizes both the aromatic nature of the benzene ring and the presence of the acyl chloride functional group.

From a halogen derivative perspective, the compound is classified as a mixed halogen compound containing both bromine and chlorine atoms [18]. The bromine atom serves as an aryl halide substituent attached to the sp²-hybridized carbon of the aromatic ring, while the chlorine atom functions as part of the acyl chloride group [18].

| Classification System | Category |

|---|---|

| Functional Group | Acyl chloride |

| Aromatic Class | Substituted benzoyl chloride |

| Halogen Type | Mixed halogen compound (Br, Cl) |

| Chemical Family | Aromatic acyl halide |

The compound also classifies as a substituted benzoyl chloride derivative, where benzoyl chloride serves as the parent structure with additional methyl and bromine substituents [12] [19]. This classification system helps in understanding reactivity patterns and synthetic applications based on the benzoyl chloride core structure.

Under the chemical ontology systems, the compound is categorized within the broader class of benzene derivatives and carbonyl compounds [20]. The presence of electron-withdrawing and electron-donating substituents places it in the category of multiply substituted aromatic compounds with varying electronic effects.

Stereochemistry and Conformational Analysis

4-Bromo-3-methylbenzoyl chloride exhibits limited stereochemical complexity due to its aromatic nature and the absence of chiral centers [21]. The benzene ring maintains a planar configuration with all substituents lying in the same plane or nearly so, depending on steric interactions between adjacent groups.

The compound does not possess any chiral centers, eliminating the possibility of optical isomerism [21]. The aromatic substitution pattern creates a single constitutional isomer with the defined positions for the methyl, bromine, and acyl chloride substituents.

Conformational analysis focuses primarily on the orientation of the acyl chloride group relative to the benzene ring plane [21]. The carbonyl group of the acyl chloride maintains coplanarity with the aromatic ring to maximize orbital overlap and conjugation effects. This planar arrangement allows for partial delocalization of electron density between the aromatic system and the carbonyl group.

The methyl group at the 3-position can adopt different rotational conformations around the carbon-carbon bond connecting it to the benzene ring [21]. However, these conformational differences represent relatively low-energy barriers and rapid interconversion at room temperature.

Steric interactions between the bromine atom at position 4 and the acyl chloride group may introduce slight deviations from perfect planarity [21]. The large bromine atom could potentially cause minor twisting of the acyl chloride group to minimize steric repulsion, though this effect is generally minimal in aromatic systems.

2D and 3D Structural Representations

The two-dimensional structural representation of 4-Bromo-3-methylbenzoyl chloride displays a hexagonal benzene ring with three substituents positioned according to the numbering system [5] [15]. The acyl chloride group appears as a carbonyl carbon bonded to chlorine, extending from one vertex of the benzene ring.

The SMILES notation for this compound is CC1=C(C=CC(=C1)C(=O)Cl)Br, which provides a linear string representation of the molecular structure [22] [5]. This notation indicates the connectivity starting from the methyl group and progressing through the aromatic ring system to identify all atomic connections and bonding patterns.

The InChI representation provides a standardized structural description: InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 [7] [13]. This International Chemical Identifier offers a unique and unambiguous representation of the molecular structure that can be interpreted by chemical software systems.

Three-dimensional molecular modeling reveals the spatial arrangement of atoms and their geometric relationships [5]. The benzene ring maintains its characteristic planar geometry with bond angles of approximately 120 degrees around each carbon atom. The acyl chloride group extends from the ring plane with the carbonyl carbon adopting sp² hybridization and trigonal planar geometry.

The bromine atom occupies a position in the aromatic plane due to its attachment to an sp²-hybridized carbon atom [5]. Its large atomic radius creates a significant steric presence that may influence molecular interactions and packing arrangements in the solid state.

Molecular modeling studies indicate that the compound adopts a relatively rigid conformation due to the aromatic ring system and the planar nature of the acyl chloride group [5]. The predicted collision cross section values for various ionization states provide insights into the three-dimensional molecular shape and size in gas-phase conditions.

4-Bromo-3-methylbenzoyl chloride exists as a liquid at room temperature [1]. The compound typically presents as a colorless to light yellow liquid with characteristic properties consistent with aromatic acyl chlorides. This physical state is attributed to the molecular structure containing both halogen substituents and the acyl chloride functional group, which influence intermolecular forces and molecular packing arrangements.

Melting and Boiling Points

Experimental Determinations: 27-28°C Melting Point

Experimental measurements have consistently determined the melting point of 4-Bromo-3-methylbenzoyl chloride to be 27-28°C [2] [3]. This relatively low melting point indicates weak intermolecular forces in the solid state, which is characteristic of substituted benzoyl chlorides. The narrow range (1°C) suggests high purity in the experimental samples and good reproducibility across different analytical determinations.

Boiling Point Parameters: 145°C at 20mm Pressure

The compound exhibits a boiling point of 145°C when measured at reduced pressure of 20 mmHg [2] [3]. This reduced-pressure boiling point is commonly reported for acyl chlorides due to their tendency to decompose at higher temperatures under atmospheric pressure. The relatively low boiling point under reduced pressure facilitates purification through vacuum distillation while preventing thermal decomposition.

Density Profile (1.574 g/cm³)

4-Bromo-3-methylbenzoyl chloride possesses a density of 1.574 g/cm³, which is significantly higher than water due to the presence of heavy halogen atoms (bromine and chlorine). This high density is characteristic of polyhalogenated aromatic compounds and reflects the substantial contribution of bromine (atomic weight 79.9) and chlorine (atomic weight 35.5) to the overall molecular mass of 233.49 g/mol [2] [3] [4].

Solubility Characteristics in Various Solvents

The compound demonstrates insolubility in water, which is expected for acyl chlorides due to their rapid hydrolysis reaction with water forming hydrogen chloride and the corresponding carboxylic acid [5]. However, 4-Bromo-3-methylbenzoyl chloride shows excellent solubility in organic solvents including chloroform, acetone, and diethyl ether [5]. This solubility pattern is typical for aromatic acyl chlorides and makes the compound suitable for organic synthesis reactions conducted in non-protic solvents.

Flash Point Properties (145°C/20mm)

The flash point of 4-Bromo-3-methylbenzoyl chloride is 145°C at 20 mmHg pressure [2] [3]. Notably, this flash point temperature coincides with the boiling point under the same pressure conditions, indicating that the compound reaches its vapor ignition temperature simultaneously with its boiling point under reduced pressure. This property is crucial for safe handling and storage procedures in laboratory and industrial settings.

Refractive Index Measurement

The refractive index of 4-Bromo-3-methylbenzoyl chloride has been determined to be 1.575 [6]. This value is consistent with aromatic compounds containing heavy halogen substituents, as both bromine and chlorine atoms contribute to increased electron density and polarizability, resulting in higher refractive indices compared to unsubstituted aromatic compounds.

Spectroscopic Properties

IR Spectroscopy Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 4-Bromo-3-methylbenzoyl chloride. The carbonyl (C=O) stretch of the acyl chloride functional group appears as a strong absorption band in the 1760-1800 cm⁻¹ region, which is typical for acyl chlorides and distinguishes them from other carbonyl-containing compounds. The C-Br stretching vibration manifests as a medium-intensity band in the 500-600 cm⁻¹ range, while the C-Cl stretch produces a strong absorption at 750-850 cm⁻¹. Aromatic C=C stretching appears as multiple bands at 1600, 1580, and 1500 cm⁻¹, characteristic of substituted benzene rings. The aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ region with weak to medium intensity, and aliphatic C-H stretching from the methyl group appears at 2800-3000 cm⁻¹ with medium intensity.

NMR Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about 4-Bromo-3-methylbenzoyl chloride. The aromatic protons appear in the 7.2-8.0 ppm region, showing a characteristic multiplet pattern due to coupling between adjacent aromatic protons and the electron-withdrawing effects of the substituents [7]. The methyl group protons resonate as a singlet at 2.3-2.5 ppm, with the chemical shift influenced by the electron-withdrawing aromatic ring [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals distinct signals for different carbon environments. The carbonyl carbon appears highly deshielded at 165-175 ppm due to the combined electron-withdrawing effects of the chlorine atom and the aromatic ring [8]. The aromatic carbons resonate in the 120-140 ppm range, with specific chemical shifts dependent on their substitution patterns and electronic environments [8]. The methyl carbon appears upfield at 15-25 ppm, consistent with typical aliphatic methyl substituents on aromatic rings [8].

Mass Spectral Patterns

Mass spectrometry analysis of 4-Bromo-3-methylbenzoyl chloride reveals a molecular ion peak [M]⁺ at 231.93 m/z [9]. The mass spectrum displays characteristic isotope patterns due to the presence of both bromine (⁷⁹Br/⁸¹Br isotopes) and chlorine (³⁵Cl/³⁷Cl isotopes), creating a complex isotope cluster that serves as a distinctive fingerprint for compound identification.